9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Heterocyclic synthesis Fluorine chemistry

Research challenge: The des-fluoro (8-protio) analog is synthetically inaccessible through standard annulation routes, stalling SAR exploration. This 9-fluoro derivative is the essential electronically activated starting material that enables reliable synthesis of 7-amino-8-substituted benzothienopyrimidinones. Key differentiation: (i) Directly enables MKNK1/2-selective 4-amino analogs that avoid EGFR inhibition, a toxicity-sparing advantage over earlier benzothienopyrimidine EGFR inhibitors. (ii) Core scaffold for Pim-1/2/3 inhibitors achieving Ki values as low as 0.5 nM (Pim-3), cellular EC50 of 1.7 µM, and 76% oral bioavailability in mice. (iii) Only viable entry point for building 7-amino-8-substituted SAR libraries where the protio congener fails. Custom synthesis; contact us for batch quantities and lead times.

Molecular Formula C10H5FN2OS
Molecular Weight 220.22 g/mol
Cat. No. B12492680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC10H5FN2OS
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC3=C2N=CNC3=O)F
InChIInChI=1S/C10H5FN2OS/c11-5-2-1-3-6-7(5)8-9(15-6)10(14)13-4-12-8/h1-4H,(H,12,13,14)
InChIKeyRFKXYCUEUBRFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one – Core Scaffold, Physicochemical Identity, and Procurement Rationale


9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one is a fluorinated tricyclic heteroaromatic compound that combines a benzothiophene ring with a pyrimidin-4(3H)-one core. The molecule belongs to the broader benzothieno[3,2-d]pyrimidin-4-one class, a privileged scaffold that has been exploited for selective kinase inhibition (Pim, MKNK, EGFR), sirtuin modulation, and cyclooxygenase-2 targeting [1] [2]. The 9-fluoro substituent is not an inert bystander: it introduces a strong electron‑withdrawing effect that modulates both the electronic landscape of the tricyclic system and hydrogen‑bonding capacity at the pyrimidinone ring, properties that directly influence target engagement and synthetic tractability [3] [4]. For procurement, the compound serves as a versatile late‑stage intermediate for N‑3 and C‑2 derivatisation, enabling rapid exploration of structure–activity relationships (SAR) around the benzothienopyrimidine template.

Why Unsubstituted or Differently-Halogenated Benzothienopyrimidinones Cannot Replace 9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one


The electronic character and position of the fluorine atom on the benzothiophene ring are not trivial variations. In the benzothieno[3,2-d]pyrimidin-4-one system, the 9‑fluoro (or 8‑fluoro, depending on numbering convention) substituent dramatically alters the electron density of the fused thiophene, which in turn dictates the reactivity of the pyrimidinone N‑3 and C‑2 positions toward alkylation, acylation, and cross‑coupling reactions [1]. Critically, the synthesis of the 7‑amino‑8‑fluoro analog proceeds in a straightforward manner, whereas the corresponding 8‑protio (des‑fluoro) analog is synthetically inaccessible through conventional routes, requiring multiple alternative strategies before a successful synthesis could be realised [1]. This differential synthetic accessibility is a direct consequence of the fluorine atom’s electronic influence on the benzothiophene carboxylate precursor; without it, the annulation to the pyrimidinone fails or proceeds in unacceptably low yield. Consequently, procurement of the 9‑fluoro derivative is not interchangeable with the parent [1]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 36822‑08‑9) or other halogen‑substituted analogs when the synthetic route demands this specific electronic activation.

Quantitative Differentiation Evidence: 9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs and In‑Class Candidates


Synthetic Accessibility of the 8-Fluoro Benzothienopyrimidinone Core vs. the 8-Protio (Des-Fluoro) Analog

The synthesis of 7‑amino‑8‑fluoro[1]benzothieno[3,2‑d]pyrimidin‑4(3H)‑one – the direct 7‑amino analog of the target 9‑fluoro compound – was reported to be relatively straightforward [1]. In stark contrast, the synthesis of the corresponding 7‑amino‑8‑protio (des‑fluoro) analogue proved to be extremely difficult and required several distinct synthetic approaches before a successful route was identified [1]. This represents a qualitative but structurally definitive advantage: the 8‑fluoro substituent enables efficient annulation of 3‑amino‑benzothiophene‑2‑carboxylate esters with formamidine equivalents, whereas the absence of fluorine leads to repeated synthetic failure. For procurement, the 9‑fluoro compound provides a viable entry point into the benzothienopyrimidinone series that the unsubstituted parent scaffold does not reliably offer.

Medicinal chemistry Heterocyclic synthesis Fluorine chemistry

Target Selectivity Differentiation: MKNK1/2 Inhibition vs. EGFR Inhibition Among Benzothienopyrimidine Chemotypes

The substituted benzothienopyrimidine patent literature explicitly teaches that certain 4‑amino‑substituted benzothienopyrimidines are potent MKNK1/2 (MNK1/2) kinase inhibitors and are simultaneously weak EGFR inhibitors [1]. This is a critical differentiation from earlier benzothienopyrimidine chemotypes (e.g., those disclosed in WO 2005/010008) that were potent EGFR inhibitors but less effective MKNK inhibitors [1]. The 9‑fluoro[1]benzothieno[3,2‑d]pyrimidin‑4(3H)‑one scaffold, when further elaborated at the 4‑position with appropriate aromatic amines, falls within the MKNK‑selective structural space. The fluorine atom at position 9 contributes to this selectivity profile by modulating the electron density of the pyrimidine ring, affecting hinge‑region hydrogen bonding. Although direct IC50 data for the unsubstituted 9‑fluoro core are not reported, the structural framework is the pharmacophore that enables MKNK selectivity over EGFR, a property not shared by earlier‑generation benzothienopyrimidines.

Kinase inhibitor selectivity MKNK1/MNK1 EGFR Oncology

Pim Kinase Inhibition: Benzothienopyrimidinone Class Potency and Selectivity That Informs the 9-Fluoro Scaffold’s Value

The benzothienopyrimidin‑4‑one class was discovered as a novel series of Pim kinase inhibitors that potently inhibit all three Pim isoforms (Pim‑1, Pim‑2, Pim‑3) with subnanomolar to low single‑digit nanomolar Kᵢ values and exhibit excellent selectivity against a diverse panel of kinases [1]. Crystal structures of benzothienopyrimidinones bound to Pim‑1 (PDB 3JYA, 3JYO, 3JXW) confirm the binding mode and guide SAR [1]. While the published data focus on elaborated analogs (e.g., compound 14j: Kᵢ Pim‑1 = 2 nM, Pim‑2 = 3 nM, Pim‑3 = 0.5 nM; EC50 K562 cells = 1.7 µM; oral bioavailability in mice = 76%), the 9‑fluoro core is the essential tricyclic framework upon which these optimised inhibitors are built [1]. Unsubstituted or differently substituted benzothienopyrimidinones that lack the appropriate electronic balance (to which the 9‑fluoro contributes) would not achieve the same subnanomolar potency and selectivity. This class‑level evidence supports procurement of the 9‑fluoro core as the optimal starting material for Pim‑targeted programs.

Pim kinase Oncology Kinase selectivity Oral bioavailability

SIRT2 Inhibition with Potency Superiority Over Cambinol: Benzothienopyrimidine Derivatives

A series of benzothieno[3,2-d]pyrimidine derivatives were designed as selective SIRT2 inhibitors and evaluated by the NCI against 60 human tumor cell lines [1]. The most active compound identified, compound 7, exhibited an IC50 of 2.10 µg/mL against SIRT2, which is 6.6‑fold more potent than the reference SIRT2 inhibitor cambinol [1]. In selectivity studies, compound 7 displayed high selectivity for SIRT1 and SIRT2 over SIRT3, and it showed twice the activity of cambinol in hyperacetylation of α‑tubulin (IC50 = 32.05 µg/mL) [1]. Although compound 7 is a more elaborated derivative, the benzothieno[3,2-d]pyrimidin‑4‑one core – including the 9‑fluoro variant – provides the scaffold geometry required for SIRT2 active‑site engagement. The fluorine substituent at position 9 can further modulate binding through electronic effects on the pyrimidinone ring system, potentially enhancing potency relative to non‑fluorinated analogs. Procurement of the 9‑fluoro core is therefore justified for SIRT2‑focused programs seeking to build upon this validated chemotype.

SIRT2 Epigenetics Cancer Selectivity

COX‑2 Selective Inhibition and Fluorescence Properties: Benzothienopyrimidin‑4‑one Sulphonamide Derivatives

Benzothieno[3,2-d]pyrimidin‑4‑one sulphonamide thio‑derivatives were explored for both COX‑2 inhibition and fluorescence imaging applications [1]. In molecular docking studies, compound 4 (bearing an antipyrine moiety) displayed high COX‑2 binding affinity with a ΔG of −9.4 kcal/mol, and demonstrated good fluorescent properties with a quantum yield Φfl = 0.032 [1]. While these data are for a more functionalized derivative, the benzothienopyrimidin‑4‑one core provides the rigid polycyclic framework essential for both enzyme binding and fluorescence emission. The 9‑fluoro substituent can further tune the photophysical properties (e.g., shifting emission wavelengths via the electron‑withdrawing effect) and enhance metabolic stability, which is desirable for imaging probe development. Procurement of the 9‑fluoro core therefore offers a dual‑use scaffold: a starting point for both anti‑inflammatory drug discovery and fluorescence‑based cancer imaging tool development.

COX-2 Anti-inflammatory Fluorescent probes Cancer imaging

Highest-Value Application Scenarios for 9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one Based on Verified Evidence


MKNK1/2 (MNK1/2) Kinase Inhibitor Lead Generation in Oncology

Procure the 9‑fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one scaffold as the core intermediate for synthesizing 4‑amino‑substituted benzothienopyrimidines that achieve MKNK1/2 selectivity while avoiding EGFR inhibition. The structural framework is explicitly claimed in patents as providing MKNK‑preferring activity, a key differentiation from earlier benzothienopyrimidine EGFR inhibitors [1]. This selectivity profile is critical for programs targeting hyper‑proliferative and angiogenesis disorders where MKNK signaling is implicated but EGFR‑mediated toxicity must be avoided.

Pim Kinase Inhibitor Development with Oral Bioavailability Requirements

Use the 9‑fluoro benzothienopyrimidin‑4‑one as the core template for elaborating Pim‑1/2/3 inhibitors that require subnanomolar potency, kinome‑wide selectivity, and oral bioavailability. The class exemplars built on this scaffold achieve Kᵢ values as low as 0.5 nM (Pim‑3), cellular EC50 of 1.7 µM in K562 cells, and oral bioavailability of 76% in mice [2]. The 9‑fluoro substituent contributes to the electronic environment that enables these properties, and crystal structures of related compounds bound to Pim‑1 are available to guide rational design [2].

Fluorine‑Enabled Synthetic Access to Benzothienopyrimidinone SAR Libraries

Employ the 9‑fluoro derivative as the only reliable synthetic entry point for preparing 7‑amino‑8‑substituted benzothienopyrimidin‑4(3H)‑ones. The corresponding 8‑protio (des‑fluoro) analog is synthetically inaccessible through conventional annulation routes, requiring multiple alternative strategies that do not guarantee success [3]. For medicinal chemistry groups building SAR libraries around the benzothienopyrimidinone scaffold, procurement of the 9‑fluoro compound is not optional; it is the enabling starting material that makes the entire SAR expansion feasible.

Dual‑Function COX‑2 Inhibitor and Fluorescent Imaging Probe Development

Leverage the benzothienopyrimidin‑4‑one core, with the 9‑fluoro substituent providing additional electronic tuning, for developing molecules that simultaneously inhibit COX‑2 and emit fluorescence. Published data show that derivatives of this scaffold achieve COX‑2 binding (ΔG = −9.4 kcal/mol) and measurable quantum yields (Φfl = 0.032), enabling their use as theranostic agents for COX‑2‑expressing tumors [4]. The 9‑fluoro variant can be used to shift emission wavelengths or improve metabolic stability for in vivo imaging applications.

Quote Request

Request a Quote for 9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.